Methyl (1s,3s)-1-amino-3-(3-chlorophenyl)cyclobutane-1-carboxylate hydrochloride, cis
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Overview
Description
Methyl (1s,3s)-1-amino-3-(3-chlorophenyl)cyclobutane-1-carboxylate hydrochloride, cis is a synthetic organic compound. It is characterized by the presence of a cyclobutane ring substituted with an amino group, a chlorophenyl group, and a carboxylate ester. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1s,3s)-1-amino-3-(3-chlorophenyl)cyclobutane-1-carboxylate hydrochloride, cis typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions.
Introduction of Substituents: The amino group and chlorophenyl group are introduced through nucleophilic substitution reactions.
Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.
Formation of Hydrochloride Salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions can target the carboxylate ester group.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and nitrating agents are commonly used for substitution reactions.
Major Products
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: Products may include alcohols or amines.
Substitution: Products may include various substituted aromatic compounds.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Helps in understanding the mechanisms of cycloaddition and substitution reactions.
Biology
Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.
Medicine
Pharmaceutical Development: Potential use in the development of new drugs due to its unique structure.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl (1s,3s)-1-amino-3-(3-chlorophenyl)cyclobutane-1-carboxylate hydrochloride, cis involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biochemical and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- Methyl (1r,3r)-1-amino-3-(3-chlorophenyl)cyclobutane-1-carboxylate hydrochloride, trans
- Methyl (1s,3s)-1-amino-3-(4-chlorophenyl)cyclobutane-1-carboxylate hydrochloride, cis
Uniqueness
Methyl (1s,3s)-1-amino-3-(3-chlorophenyl)cyclobutane-1-carboxylate hydrochloride, cis is unique due to its specific stereochemistry and the position of the chlorophenyl group. This can result in different chemical reactivity and biological activity compared to its isomers and analogs.
Properties
Molecular Formula |
C12H15Cl2NO2 |
---|---|
Molecular Weight |
276.16 g/mol |
IUPAC Name |
methyl 1-amino-3-(3-chlorophenyl)cyclobutane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H14ClNO2.ClH/c1-16-11(15)12(14)6-9(7-12)8-3-2-4-10(13)5-8;/h2-5,9H,6-7,14H2,1H3;1H |
InChI Key |
WRKPFSARPISEQL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC(C1)C2=CC(=CC=C2)Cl)N.Cl |
Origin of Product |
United States |
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